2,2-Dibromoethenol

Description

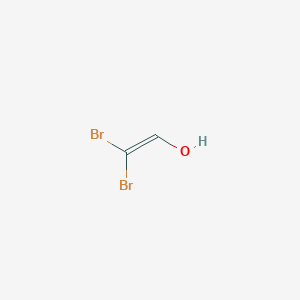

2,2-Dibromoethenol (hypothetical structure: C₂H₂Br₂O) is a halogenated organic compound featuring two bromine atoms attached to the ethenol (vinyl alcohol) backbone. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as 2-(2,2-Dibromoethenyl)thiophene (C₆H₄Br₂S) and 2,2-Dichlorovinyl dimethyl phosphate (C₄H₇Cl₂O₄P) —suggest that this compound likely exhibits high reactivity due to the electron-withdrawing effects of bromine. Brominated compounds are often used in flame retardants, polymer crosslinking agents, and specialty chemical synthesis .

Properties

Molecular Formula |

C2H2Br2O |

|---|---|

Molecular Weight |

201.84 g/mol |

IUPAC Name |

2,2-dibromoethenol |

InChI |

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H |

InChI Key |

GOESUIYHAZGUQK-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:

C2H4+Br2→C2H2Br2

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibromoacetic acid.

Reduction: Reduction of this compound can yield ethylene glycol.

Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Dibromoacetic acid

Reduction: Ethylene glycol

Substitution: Various substituted ethanols depending on the nucleophile used

Scientific Research Applications

2,2-Dibromoethenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethenyl Derivatives

2-(2,2-Dibromoethenyl)thiophene (C₆H₄Br₂S)

- Structure : A thiophene ring substituted with a 2,2-dibromoethenyl group .

- Applications : Used in organic electronics due to the aromatic thiophene ring’s conductive properties.

- Reactivity : Bromine atoms enhance electrophilic substitution reactions, making it useful in polymer functionalization.

2,2-Dichlorovinyl Dimethyl Phosphate (C₄H₇Cl₂O₄P)

- Structure : A phosphate ester with a 2,2-dichlorovinyl group .

- Applications : Acts as an insecticide (e.g., dichlorvos).

- Key Difference : Chlorine’s lower molecular weight compared to bromine reduces its persistence in the environment but increases volatility.

Fluorinated Cyclopropane Derivatives

- 2,2-Difluorocyclopropanecarboxylic Acid (C₄H₄F₂O₂)

Brominated Polyethers

- 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol Structure: A brominated polyether chain . Applications: Building block for surfactants and resins, where bromine enhances flame retardancy.

Key Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Halogen Type | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2,2-Dibromoethenol (hypothetical) | C₂H₂Br₂O | 217.85 | Br | Polymer synthesis, flame retardants | High electrophilicity due to Br |

| 2-(2,2-Dibromoethenyl)thiophene | C₆H₄Br₂S | 279.97 | Br | Organic electronics | Thiophene enhances conjugation |

| 2,2-Dichlorovinyl dimethyl phosphate | C₄H₇Cl₂O₄P | 221.98 | Cl | Insecticides | High volatility, lower persistence |

| 2,2-Difluorocyclopropanecarboxylic acid | C₄H₄F₂O₂ | 122.07 | F | Fluoropolymers | Thermal stability from F |

Biological Activity

2,2-Dibromoethenol is a halogenated compound that has garnered attention due to its potential biological activities and toxicological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and relevant case studies.

This compound is an organobromine compound with the molecular formula C₂H₂Br₂O. It is structurally related to other dibromo compounds and can undergo various metabolic transformations in biological systems.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Upon metabolism, it can yield:

- Reactive Oxygen Species (ROS) : These can cause oxidative stress and damage to cellular components.

- Electrophilic Species : Such as bromoacetaldehyde, which may form adducts with proteins and nucleic acids, leading to cytotoxicity and genotoxicity.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity in various biological models. Key findings include:

- Cytotoxicity : Studies have shown that exposure to this compound can lead to cell death in cultured human cells. The mechanism involves apoptosis triggered by oxidative stress.

- Genotoxicity : Evidence from mutagenicity assays indicates that this compound can induce mutations in bacterial and mammalian cells. This genotoxic effect is often enhanced by metabolic activation processes.

Study 1: Cytotoxic Effects on Human Cell Lines

A study assessed the cytotoxic effects of this compound on various human cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The study concluded that the compound exhibits significant cytotoxicity at higher concentrations.

Study 2: Genotoxicity Assessment

In a mutagenicity study using the Ames test, this compound was tested on Salmonella typhimurium strains. The results showed a marked increase in revertant colonies compared to controls:

| Strain | Control Revertants | Treated Revertants |

|---|---|---|

| TA98 | 50 | 150 |

| TA100 | 45 | 130 |

These findings suggest that the compound has mutagenic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.